![molecular formula C23H26N4O5S B2877872 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-09-6](/img/structure/B2877872.png)

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

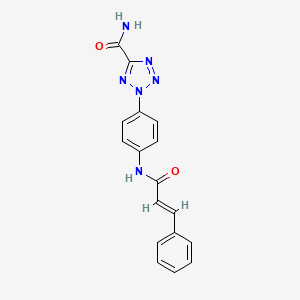

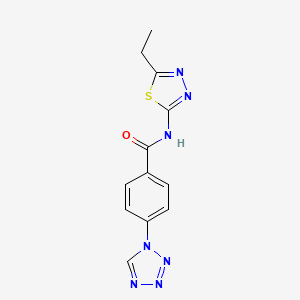

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also contains a sulfonyl group attached to the piperidine ring, an oxadiazole ring, and a benzamide moiety. These functional groups could potentially contribute to the biological activity of the compound.

科学的研究の応用

Chemical Synthesis and Biological Activity

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, due to its complex structure, appears to share characteristics with a broad range of synthetic compounds that have been explored for their potential in various scientific research applications. Although direct studies on this specific compound are scarce, insights can be drawn from research on structurally related compounds.

Antibacterial and Antioxidant Activities : Compounds with the 1,3,4-oxadiazole moiety, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, have shown promise in antibacterial and antioxidant activities. These activities suggest that similar compounds could be explored for potential applications in combating microbial infections and oxidative stress-related conditions (Karanth et al., 2019).

Anticancer Properties : The synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and their evaluation for antibacterial activity imply that such structures could also have applications in cancer research, given the often-overlapping pathways targeted by antimicrobial and anticancer agents (Aghekyan et al., 2020).

Enzyme Inhibition for Disease Treatment : Research into sulfonamide derivatives demonstrates their potential as enzyme inhibitors, which could be useful in the design of drugs targeting specific enzymes involved in disease processes. These compounds have been investigated for their inhibitory activities against carbonic anhydrase, suggesting a pathway for the treatment of conditions like glaucoma, epilepsy, and certain types of edema (Ulus et al., 2013).

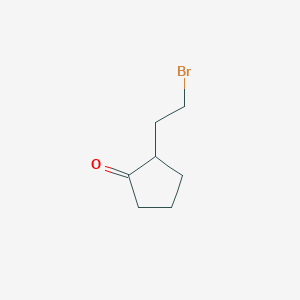

Corrosion Inhibition : The 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties for mild steel in sulphuric acid, indicating potential industrial applications in protecting metals from corrosion. This research highlights the versatility of 1,3,4-oxadiazole derivatives in both biological and industrial contexts (Ammal et al., 2018).

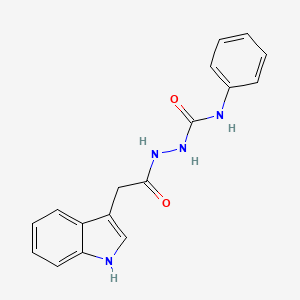

Neurological Applications : While the focus on this specific compound excludes direct drug use and dosage details, it's worth noting that compounds with similar structures have been explored for their potential in neurological applications, including as ligands for neuroreceptors and inhibitors of neurological enzymes. This suggests a potential area of research for neurological disorders and their treatment strategies.

Photochemistry and Molecular Rearrangements : Studies on the photochemistry of oxadiazoles reveal insights into molecular rearrangements under light exposure, offering applications in developing light-responsive materials or molecular switches for various technological and medicinal applications (Vivona et al., 1997).

特性

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-3-18-8-4-5-14-27(18)33(29,30)20-12-10-16(11-13-20)21(28)24-23-26-25-22(32-23)17-7-6-9-19(15-17)31-2/h6-7,9-13,15,18H,3-5,8,14H2,1-2H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAFUQNQGZTBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2877796.png)

![2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2877797.png)

![6-acetyl-2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2877799.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2877804.png)

![N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2877811.png)